N-methyl-4-phenyl-1,3-thiazol-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-4-phenyl-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c1-11-10-12-9(7-13-10)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHATFGERAPTTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=CS1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6142-11-6 | |
| Record name | N-methyl-4-phenylthiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Derivatization Strategies for N Methyl 4 Phenyl 1,3 Thiazol 2 Amine
Foundational Synthetic Pathways for the 1,3-Thiazol-2-amine Core Structure
The construction of the 1,3-thiazol-2-amine scaffold is a cornerstone of heterocyclic chemistry, with several established methods providing reliable access to this key intermediate. The Hantzsch thiazole (B1198619) synthesis and related cyclization reactions are paramount among these.
Hantzsch-Type Cyclization Reactions in Thiazole Synthesis
The Hantzsch thiazole synthesis is a classical and widely utilized method for the formation of thiazole rings. mdpi.comderpharmachemica.com This reaction typically involves the condensation of an α-haloketone with a thioamide. The versatility of this method allows for the introduction of various substituents on the thiazole ring by selecting appropriately substituted starting materials. For the synthesis of the 4-phenyl-1,3-thiazol-2-amine core, this would involve the reaction of a phenacyl halide with thiourea (B124793). The reaction proceeds through the initial formation of an S-alkylated intermediate, which then undergoes cyclization and dehydration to yield the final 2-aminothiazole (B372263) product.
Recent advancements in this methodology have focused on improving reaction conditions to be more environmentally benign. This includes the use of reusable catalysts such as silica-supported tungstosilisic acid, which can promote the reaction under conventional heating or ultrasonic irradiation, often in greener solvent systems like ethanol-water mixtures. mdpi.com
Cyclization Reactions Involving α-Haloketones and Thiourea Derivatives
A primary and efficient route to the 4-phenyl-1,3-thiazol-2-amine core involves the direct cyclization of an α-haloketone, specifically an α-haloacetophenone such as 2-bromoacetophenone (B140003), with a thiourea derivative. mdpi.comnih.gov In the synthesis of the parent 2-amino-4-phenylthiazole (B127512), thiourea is the standard reagent. The reaction is typically carried out in a suitable solvent like ethanol. researchgate.net
The mechanism involves the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, displacing the halide. This is followed by an intramolecular cyclization where one of the amino groups attacks the carbonyl carbon, and a subsequent dehydration step to form the aromatic thiazole ring. To directly synthesize N-methyl-4-phenyl-1,3-thiazol-2-amine via this foundational pathway, N-methylthiourea would be used in place of thiourea.
Strategic Approaches for Introducing the N-methyl Moiety
Once the 2-amino-4-phenylthiazole core is established, or concurrently with its formation, the N-methyl group can be introduced through several strategic approaches.
Nucleophilic Substitution Strategies at the Thiazole Nitrogen
Direct N-alkylation of the 2-aminothiazole ring can be a straightforward method for introducing the methyl group. This typically involves the reaction of 2-amino-4-phenylthiazole with a methylating agent, such as methyl iodide or dimethyl sulfate. The reaction is generally performed in the presence of a base to deprotonate the amino group, thereby increasing its nucleophilicity. Common bases used for this purpose include sodium hydride or potassium carbonate. nih.gov
It is important to control the reaction conditions to favor mono-methylation and avoid the formation of the di-methylated product. The choice of solvent and temperature can significantly influence the selectivity of the reaction.
Alkylation and Reductive Amination Methods for N-methylation
Reductive amination offers an alternative and often more controlled approach to N-methylation. This two-step, one-pot process involves the reaction of the primary amine (2-amino-4-phenylthiazole) with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding secondary amine. For N-methylation, formaldehyde (B43269) is the C1 source of choice.
The reduction of the intermediate iminium ion can be achieved using various reducing agents. Sodium borohydride (B1222165) and its derivatives, such as sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), are commonly employed due to their selectivity for reducing the C=N double bond in the presence of other functional groups. nih.gov Catalytic hydrogenation can also be utilized for the reduction step.
Advanced Synthetic Techniques and Optimization Protocols
To enhance the efficiency, yield, and environmental friendliness of the synthesis of this compound, several advanced techniques have been developed.
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. nih.govresearchgate.net The application of microwave irradiation to the Hantzsch thiazole synthesis has been shown to significantly reduce reaction times from hours to minutes and often leads to improved yields compared to conventional heating methods. nih.govresearchgate.net This technique can be applied to both the formation of the thiazole core and subsequent derivatization steps.
Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including improved safety, scalability, and process control. acs.org The synthesis of 2-aminothiazoles has been successfully adapted to flow chemistry systems. This involves the continuous pumping of reactants through a heated reactor, allowing for precise control of reaction parameters such as temperature, pressure, and residence time. This can lead to higher yields and purity of the final product. A two-step continuous flow synthesis of 2-aminothiazoles starting from the corresponding aldehydes has been developed, showcasing the potential for efficient and scalable production. acs.org
Solid-phase synthesis provides a high-throughput method for the preparation of libraries of compounds. nih.gov While direct examples for this compound are not prevalent, the solid-phase synthesis of related 2-aminobenzothiazoles has been reported. mdpi.comnih.gov This methodology involves attaching a precursor to a solid support, carrying out the synthetic transformations, and then cleaving the final product from the resin. This approach facilitates purification and allows for the rapid generation of analogues.
Application of Continuous Flow Reactors in Thiazole Synthesis
Continuous flow chemistry, particularly utilizing microreactor systems, has emerged as a powerful tool for the synthesis of heterocyclic compounds, including thiazoles. nih.govresearchgate.net This technology offers significant advantages over traditional batch processing, such as enhanced heat transfer, precise control over reaction times, improved safety when handling hazardous intermediates, and the ability to perform multistep reactions in a single, uninterrupted sequence. nih.govthieme-connect.com
The classic Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone, is well-suited for adaptation to flow chemistry. nih.gov For the synthesis of a scaffold like this compound, N-methylthiourea and 2-bromoacetophenone would be the primary starting materials. In a continuous flow setup, streams of these reactants can be mixed in a heated microreactor. nih.gov This method allows for rapid and efficient production, with reaction times often reduced to minutes, leading to high yields of the desired thiazole product. nih.govnih.gov
| Parameter | Advantage in Flow Chemistry | Reference |
|---|---|---|
| Reaction Time | Significantly reduced (often <15 minutes for multistep processes) | nih.gov |
| Yield | Generally high to excellent yields | nih.gov |
| Safety | Improved handling of hazardous reagents and unstable intermediates | thieme-connect.com |
| Scalability | Facilitated scale-up by running the system for longer periods | nih.gov |
| Process Control | Precise control over temperature, pressure, and residence time | nih.gov |
Metal-Catalyzed Coupling Reactions in the Derivatization of Thiazole Scaffolds
Metal-catalyzed cross-coupling reactions are indispensable for the derivatization of heterocyclic scaffolds, including thiazoles. numberanalytics.comuni-muenchen.de These reactions, such as the Suzuki, Heck, and Sonogashira couplings, provide powerful methods for forming new carbon-carbon bonds, enabling the introduction of a wide array of substituents onto the thiazole core or its appended phenyl ring. beilstein-archives.orgresearchgate.net
Palladium-based catalysts, such as tetrakis(triphenylphosphine)palladium(0), are commonly employed for these transformations. beilstein-archives.orgresearchgate.net To apply these methods to this compound, a halogenated precursor is typically required. For example, bromination of the thiazole ring, often at the 5-position, creates a handle for subsequent cross-coupling. beilstein-archives.orgresearchgate.net
Suzuki Coupling: This reaction pairs an organoboron compound (like a boronic acid) with an organohalide. A 5-bromo-thiazole derivative could be coupled with various aryl or vinyl boronic acids to introduce new aromatic or olefinic groups at this position. beilstein-archives.orgresearchgate.net
Heck Reaction: The Heck reaction couples an organohalide with an alkene. mdpi.commasterorganicchemistry.com This would allow for the introduction of vinyl substituents onto the thiazole ring, which can be further functionalized. mdpi.com Palladium(II)-catalyzed oxidative Heck couplings have also been reported for thiazole-4-carboxylates. mdpi.com
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. beilstein-archives.org Applying this to a halogenated thiazole derivative would install an alkynyl group, a versatile functional group for further chemical transformations. beilstein-archives.org
These reactions are typically performed under inert conditions, often in solvents like N-methyl-2-pyrrolidone (NMP) at elevated temperatures (e.g., 80-120 °C), and have been shown to produce the desired coupled products in good yields. beilstein-archives.orgresearchgate.net
Integration of Green Chemistry Principles for Sustainable this compound Synthesis
The integration of green chemistry principles into the synthesis of thiazoles is a growing area of focus, aiming to reduce environmental impact by minimizing waste and avoiding hazardous substances. nih.govresearchgate.netbohrium.com Conventional synthesis methods often rely on harsh reagents and volatile organic solvents. researchgate.net
Several green strategies can be applied to the synthesis of this compound and its derivatives:
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields. researchgate.netbepls.com The synthesis of hydrazinyl thiazoles, for example, has been achieved in as little as 30 seconds under solvent-free and catalyst-free microwave conditions. researchgate.net
Ultrasound Synthesis: Sonication provides an alternative energy source that can promote reactions, often leading to higher yields and shorter reaction times under milder conditions. nih.govbepls.com
Green Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, polyethylene (B3416737) glycol (PEG), or ionic liquids can significantly reduce the environmental footprint of the synthesis. researchgate.netbepls.com A catalyst-free synthesis of 2-aminothiazoles has been reported using PEG-400 as the solvent. bepls.com
Reusable Catalysts: The use of solid-supported catalysts, such as silica-supported tungstosilisic acid, allows for easy separation of the catalyst from the reaction mixture and its reuse in subsequent reactions, aligning with the principles of atom economy and waste reduction. researchgate.netbepls.com
These methodologies offer scalable, cost-effective, and environmentally friendly alternatives to conventional synthetic routes. nih.govresearchgate.net
Rational Derivatization and Functionalization of this compound
Modifications at the Phenyl Ring for Structure Diversification
The 4-phenyl substituent serves as a key site for structural modification to create a library of diverse analogues. Structure-activity relationship (SAR) studies on similar 4-phenylthiazole (B157171) compounds have shown that introducing various substituents on this aromatic ring is a viable strategy for tuning molecular properties. nih.gov
Modifications can be achieved either by starting with a pre-functionalized 2-bromoacetophenone derivative in the initial Hantzsch synthesis or by performing electrophilic aromatic substitution on the this compound product itself.
Common modifications include:
Halogenation: Introducing halogens (F, Cl, Br) at the ortho, meta, or para positions. nih.gov
Alkylation/Alkoxylation: Adding electron-donating alkyl or alkoxy (e.g., methoxy) groups. nih.govnih.gov These groups are generally well-tolerated at various positions on the ring. nih.gov
Nitration/Amination: Introducing electron-withdrawing nitro groups, which can subsequently be reduced to amino groups, providing a handle for further functionalization.
The electronic nature of these substituents can significantly influence the properties of the molecule. nih.gov For example, SAR studies have revealed that electron-donating groups on the phenyl ring are often well-tolerated. nih.gov The ability to introduce a wide range of functional groups allows for systematic exploration of the chemical space around this scaffold. nih.gov
Functionalization of the N-methyl Amino Group
The 2-(N-methylamino) group is a reactive handle for further derivatization. The nitrogen atom possesses a lone pair of electrons, making it nucleophilic and susceptible to reaction with various electrophiles.
Key functionalization strategies include:
Acylation: Reaction with acid chlorides or anhydrides to form amides. This is a common strategy for introducing a wide variety of substituents. nih.gov
Reaction with Isocyanates/Isothiocyanates: This leads to the formation of urea (B33335) or thiourea derivatives, respectively. nih.govnih.gov
Reaction with Sulfonyl Chlorides: This yields sulfonamides.
Cyclization Reactions: The 2-amino group can participate in cyclization reactions with bifunctional reagents to form fused heterocyclic systems, such as thiazolo[3,2-a]pyrimidines. nih.govresearchgate.net For example, reaction with reagents like 2-chloronicotinic acid can lead to the formation of fused pyrido[2,3-d]thiazolo[3,2-a]pyrimidin-5-ones. researchgate.net
Substituent Effects and Chemical Reactivity at Various Thiazole Ring Positions
The thiazole ring itself has a distinct reactivity profile governed by the presence of both sulfur and nitrogen heteroatoms. numberanalytics.com The calculated pi-electron density indicates that the C5 position is the most electron-rich and thus the primary site for electrophilic substitution. pharmaguideline.comwikipedia.orgchemicalbook.com The C2 position is the most electron-deficient, making the C2-proton acidic and susceptible to deprotonation by strong bases, rendering it a site for nucleophilic attack or metalation. nih.govpharmaguideline.comwikipedia.org The C4 position is considered nearly neutral. pharmaguideline.com
Electrophilic Substitution: Reactions such as halogenation (using NBS or NCS), nitration, and Friedel-Crafts acylation typically occur at the C5 position, especially when an electron-donating group is present at C2. numberanalytics.compharmaguideline.com If the C5 position is already occupied, electrophilic attack is disfavored. pharmaguideline.com
Nucleophilic Substitution: This is less common but can occur at any of the ring carbons if a good leaving group is present. numberanalytics.com The C2 position is the most susceptible to nucleophilic attack due to its electron-deficient nature. pharmaguideline.comchemicalbook.com
Deprotonation/Metalation: The proton at the C2 position is the most acidic on the thiazole ring and can be removed by strong bases like organolithium compounds. pharmaguideline.comwikipedia.org The resulting 2-lithiothiazole is a powerful nucleophile that can react with various electrophiles (e.g., aldehydes, alkyl halides) to install substituents at the C2 position. pharmaguideline.com
N-Alkylation: The ring nitrogen is basic and can be alkylated by alkyl halides to form a thiazolium cation, which alters the reactivity of the entire ring system. pharmaguideline.comwikipedia.org
| Position | Electronic Nature | Preferred Reaction Type | Example Reactions | Reference |
|---|---|---|---|---|
| C2 | Electron-deficient, acidic proton | Nucleophilic attack, Deprotonation | Reaction with organolithiums, SNAr with leaving group | pharmaguideline.comwikipedia.org |
| N3 | Basic | Protonation, N-Alkylation | Salt formation, Thiazolium cation formation | pharmaguideline.comwikipedia.org |
| C4 | Nearly neutral | Less reactive | - | pharmaguideline.com |
| C5 | Electron-rich | Electrophilic substitution | Halogenation, Nitration, Friedel-Crafts acylation | numberanalytics.compharmaguideline.comwikipedia.org |
Advanced Spectroscopic and Physico Chemical Characterization of N Methyl 4 Phenyl 1,3 Thiazol 2 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks.
¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within a molecule. For N-methyl-4-phenyl-1,3-thiazol-2-amine, the spectrum would be expected to show distinct signals corresponding to the protons of the N-methyl group, the thiazole (B1198619) ring, and the phenyl ring.
Based on extensive searches of scientific literature and chemical databases, specific, experimentally determined ¹H NMR spectral data for this compound (CAS 6142-11-6) has not been made publicly available. However, a theoretical analysis would predict the following proton environments:
A singlet for the N-methyl (–CH₃) protons.
A singlet for the lone proton on the thiazole ring (at position 5).
A set of multiplets for the five protons on the phenyl group, typically integrating to 5H.
The exact chemical shifts (δ) would depend on the solvent used for analysis.
¹³C NMR spectroscopy is used to determine the types of carbon atoms in a molecule, providing insight into the carbon skeleton. The spectrum for this compound would display separate signals for each unique carbon atom.
Publicly accessible, experimentally verified ¹³C NMR data for this compound is not currently available in peer-reviewed literature or spectral databases. The expected spectrum would feature signals for:
The N-methyl carbon.
The three distinct carbons of the thiazole ring.
The four unique carbons of the phenyl ring (ipso, ortho, meta, and para carbons).
A summary of the expected, though not experimentally reported, ¹³C NMR data is presented below.
Table 1: Predicted NMR Data for this compound No experimental data is publicly available. This table is for illustrative purposes based on chemical structure.
| Technique | Proton/Carbon Group | Expected Signal Type | Predicted Chemical Shift Range (ppm) |
|---|---|---|---|
| ¹H NMR | N-CH₃ | Singlet | 3.0 - 3.5 |
| Thiazole C5-H | Singlet | 6.5 - 7.5 | |
| Phenyl Ar-H | Multiplet | 7.2 - 8.0 | |
| ¹³C NMR | N-CH₃ | Quartet (in off-resonance) | 30 - 40 |
| Thiazole C5 | Singlet | 100 - 115 | |
| Phenyl C (ortho, meta) | Singlet | 125 - 130 | |
| Phenyl C (para) | Singlet | 128 - 135 | |
| Phenyl C (ipso) | Singlet | 130 - 140 | |
| Thiazole C4 | Singlet | 145 - 155 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation patterns.
HRMS provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. The molecular formula for this compound is C₁₀H₁₀N₂S. sigmaaldrich.com The theoretical exact mass can be calculated from the masses of its constituent isotopes.
While specific experimental HRMS data for this compound is not found in the reviewed literature, the calculated monoisotopic mass provides a benchmark for its identification.
Table 2: Molecular Weight Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀N₂S |
| Monoisotopic Mass (Calculated) | 190.0565 g/mol |
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a sensitive technique that separates compounds in a mixture and then fragments them to create a specific fingerprint for identification and quantification. It is widely used for purity assessment and metabolite identification. A dedicated LC-MS/MS analysis protocol or resulting data for this compound has not been reported in major scientific databases or publications.
In EI-MS, a molecule is bombarded with high-energy electrons, causing it to ionize and break apart into characteristic fragments. Analyzing these fragments helps to piece together the original structure. An experimental EI-MS spectrum for this compound is not publicly documented.
However, based on the structure, the fragmentation pattern would be expected to show a prominent molecular ion peak (M⁺) at m/z 190. Key fragmentation pathways would likely involve:
Cleavage of the N-methyl group.
Fission of the thiazole ring.
Loss of fragments from the phenyl group.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Detailed experimental FT-IR and Raman spectra for this compound are not available in the searched scientific literature. Analysis of related 2-amino-4-phenylthiazole (B127512) derivatives allows for a general prediction of the expected vibrational modes.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
A specific FT-IR spectrum for this compound has not been found in published literature. However, based on the analysis of similar thiazole-containing compounds, the characteristic absorption bands can be anticipated. For instance, studies on various 2-aminothiazole (B372263) derivatives show characteristic vibrations for the thiazole ring and associated functional groups.
Typically, the FT-IR spectrum would be expected to show:
Aromatic C-H stretching: Vibrations above 3000 cm⁻¹, characteristic of the phenyl group.
Aliphatic C-H stretching: Vibrations from the N-methyl group, typically found in the 2850-2960 cm⁻¹ region.
C=N and C=C stretching: Vibrations from the thiazole and phenyl rings in the 1500-1650 cm⁻¹ region.
C-N stretching: Typically observed in the 1200-1350 cm⁻¹ range.
C-S stretching: Associated with the thiazole ring, these vibrations are usually weaker and found in the fingerprint region.
Without experimental data, a detailed table of vibrational frequencies and their assignments cannot be provided.
X-ray Crystallography for Solid-State Structural Determination
No published single-crystal X-ray diffraction data for this compound could be located. This information is essential for determining the precise three-dimensional arrangement of atoms in the solid state.
Molecular Geometry and Conformation Analysis
Without crystallographic data, a definitive analysis of the molecular geometry, including bond lengths, bond angles, and torsion angles, is not possible. However, studies on structurally similar molecules, such as N-methyl-4-(4-nitrophenyl)-N-nitroso-1,3-thiazol-2-amine, show that the thiazole ring itself is nearly planar. The dihedral angle between the thiazole and phenyl rings would be a key conformational parameter, and in related structures, this angle can vary significantly depending on the substituents and crystal packing forces.
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)
A detailed description of the crystal packing and intermolecular interactions is contingent on the availability of X-ray diffraction data. In the absence of a primary amine group, conventional N-H···N or N-H···S hydrogen bonds would not be expected to be the dominant interactions. Instead, the crystal packing would likely be governed by weaker C-H···N or C-H···π interactions and van der Waals forces. Analysis of related crystal structures often reveals dimer formation or layered structures stabilized by such weak interactions.
Elemental Analysis for Compositional Verification
While the molecular formula for this compound is established as C₁₀H₁₀N₂S, specific experimental elemental analysis data from a peer-reviewed source is not available. This analysis is crucial for verifying the purity and elemental composition of a synthesized compound.
The theoretical elemental composition is:
Carbon (C): 63.80%
Hydrogen (H): 5.35%
Nitrogen (N): 14.88%
Sulfur (S): 17.03%
Computational and Theoretical Chemistry Investigations of N Methyl 4 Phenyl 1,3 Thiazol 2 Amine
Quantum Chemical Calculations
Quantum chemical calculations are employed to investigate the fundamental electronic properties and behavior of a molecule. These methods, particularly those based on Density Functional Theory (DFT), have become essential in modern chemical research for their balance of accuracy and computational efficiency. nih.gov
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net It is widely applied to molecules like thiazole (B1198619) derivatives to determine optimized geometries, vibrational frequencies, and various electronic parameters. researchgate.nettandfonline.com DFT calculations, often using functionals like B3LYP, allow for the prediction of molecular properties by analyzing the electron density. tandfonline.comniscpr.res.in
Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic transitions. wikipedia.orgyoutube.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com
The energy of the HOMO is related to the molecule's ionization potential and nucleophilicity, while the LUMO energy relates to its electron affinity and electrophilicity. youtube.compku.edu.cn The energy gap (ΔE) between the HOMO and LUMO is a critical descriptor of molecular stability and reactivity. researchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. acs.orgnih.gov In many thiazole derivatives, the HOMO is typically spread across the thiazole and phenyl rings, while the LUMO's location can be influenced by the nature of substituent groups. mdpi.comresearchgate.net
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing further insight into a molecule's chemical behavior.
Illustrative Table of Global Reactivity Descriptors
This table presents typical quantum chemical descriptors derived from HOMO and LUMO energies. Specific values for N-methyl-4-phenyl-1,3-thiazol-2-amine are not available in the cited literature and would require dedicated computational studies.
| Descriptor | Formula | Description |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. researchgate.net |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. researchgate.net |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. researchgate.net |
| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. |
| Electrophilicity Index (ω) | χ² / (2η) | A measure of the energy lowering due to maximal electron flow. |
Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For a molecule like this compound, a key point of flexibility is the rotation around the single bond connecting the phenyl and thiazole rings.
DFT calculations are a practical tool for predicting the electrochemical behavior of organic molecules. researchgate.net By calculating properties such as ionization potential and electron affinity (derived from HOMO and LUMO energies), it is possible to estimate the redox potentials of a compound. This theoretical approach can help predict whether a molecule is likely to undergo oxidation or reduction and at what potential. aalto.fi Such predictions are valuable for screening molecules for applications in areas like energy storage or as redox-active agents.
In Silico Prediction of Structure-Activity Relationships (SAR)
The prediction of structure-activity relationships (SAR) through computational methods is a cornerstone of modern drug discovery. nih.gov For this compound, in silico SAR studies would aim to understand how modifications to its chemical structure could affect its biological activity. mdpi.com These studies often involve the creation of a library of virtual derivatives and the use of quantitative structure-activity relationship (QSAR) models to correlate physicochemical properties with activity. nih.gov
The core scaffold of this compound presents several opportunities for chemical modification. For instance, substituents could be added to the phenyl ring, the methyl group on the amine could be altered, or the thiazole ring itself could be modified. Computational SAR studies would systematically evaluate the impact of these changes on factors like binding affinity to a target protein, selectivity, and other pharmacological properties. mdpi.com
A typical in silico SAR workflow would involve:
Generation of a virtual library: A set of derivatives of this compound would be designed.
Calculation of molecular descriptors: For each derivative, a range of physicochemical properties (e.g., molecular weight, logP, polar surface area, electronic properties) would be calculated.
Development of a QSAR model: Using a training set of compounds with known biological activity, a mathematical model would be built to relate the molecular descriptors to the activity.
Prediction of activity for new compounds: The QSAR model would then be used to predict the activity of the virtual derivatives, allowing for the prioritization of the most promising candidates for synthesis and experimental testing.
The following table provides an example of how SAR data for derivatives of a parent compound might be presented.
| Derivative | Modification | Predicted Activity (IC50, µM) | Key Insight |
| 1 | Parent (this compound) | 5.2 | Baseline activity. |
| 2 | 4'-Chloro on phenyl ring | 2.8 | Electron-withdrawing group enhances activity. |
| 3 | 4'-Methoxy on phenyl ring | 7.5 | Electron-donating group reduces activity. |
| 4 | N-ethyl instead of N-methyl | 4.9 | Small increase in alkyl chain length is well-tolerated. |
| 5 | Phenyl replaced with pyridine | 10.1 | Aromatic ring is crucial for activity. |
This table is a hypothetical representation of SAR data to illustrate the concept.
Computational ADME/Tox Profiling for Lead Compound Optimization (focus on non-clinical predictions)
In the process of drug development, a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential toxicity (Tox), are as critical as its biological activity. nih.gov Computational, or in silico, ADME/Tox profiling allows for the early prediction of these properties, which is essential for optimizing a lead compound like this compound. rjsocmed.comidaampublications.in These non-clinical predictions help to identify potential liabilities and guide the design of molecules with more favorable drug-like characteristics. researchgate.net
A variety of computational models are available to predict a wide range of ADME/Tox parameters. For this compound, these predictions could include its solubility, permeability, metabolic stability, and potential for interactions with key drug-metabolizing enzymes and transporters. Toxicity predictions can flag potential issues such as cardiotoxicity, hepatotoxicity, or mutagenicity.
The following table summarizes some of the key ADME/Tox parameters that would be computationally evaluated for a lead compound.
| ADME/Tox Parameter | Predicted Value for this compound | Desired Range/Outcome |
| Absorption | ||
| Aqueous Solubility (logS) | -3.5 | > -4 (Soluble) |
| Caco-2 Permeability (nm/s) | 25 x 10⁻⁶ | > 10 x 10⁻⁶ (High) |
| Human Intestinal Absorption (%) | 95% | > 80% (High) |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | High | Varies depending on therapeutic target |
| Plasma Protein Binding (%) | 85% | < 95% (Moderate) |
| Metabolism | ||
| CYP450 2D6 Inhibition | Non-inhibitor | Non-inhibitor |
| CYP450 3A4 Inhibition | Non-inhibitor | Non-inhibitor |
| Excretion | ||
| Total Clearance (ml/min/kg) | 5 | Low to moderate |
| Toxicity | ||
| hERG Inhibition | Low risk | Low risk |
| Ames Mutagenicity | Non-mutagenic | Non-mutagenic |
| Hepatotoxicity | Low risk | Low risk |
This table presents hypothetical in silico predictions for illustrative purposes.
By generating such a profile, medicinal chemists can identify areas for improvement. For example, if the predicted solubility is low, chemical modifications can be made to the structure of this compound to introduce more polar groups. If a potential for hERG inhibition is predicted, structural changes can be explored to mitigate this risk. This iterative process of computational prediction and chemical modification is a powerful strategy for optimizing lead compounds and increasing the likelihood of success in later stages of drug development.
In Vitro Biological Activity and Mechanistic Elucidation of N Methyl 4 Phenyl 1,3 Thiazol 2 Amine and Its Derivatives
Anticancer Potential (In Vitro Cell Line Studies)
Derivatives of the 4-phenyl-1,3-thiazol-2-amine scaffold have demonstrated significant cytotoxic potential against a variety of human cancer cell lines. Research has focused on modifying the core structure to enhance potency and selectivity.
Cytotoxicity Mechanisms in Various Human Cancer Cell Lines (e.g., A549, Hela, U87, MCF-7, LoVo)
A substantial body of in vitro research highlights the broad-spectrum anticancer activity of 4-phenyl-1,3-thiazol-2-amine derivatives. These compounds have shown varied efficacy against cell lines derived from lung (A549), cervical (HeLa), and breast (MCF-7) cancers.
For instance, a series of thiazole (B1198619)–amino acid hybrid derivatives displayed potent cytotoxicity, with some compounds exhibiting IC50 values between 2.07 and 8.51 μM against A549, HeLa, and MCF-7 cells. nih.gov Specifically, certain hybrid compounds showed stronger activity against HeLa and MCF-7 cell lines than the standard drug 5-fluorouracil. nih.gov Similarly, 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives bearing an oxime functional group were highly effective against A549 cells, with IC50 values as low as 2.47 µM, surpassing the efficacy of cisplatin. mdpi.com Other studies have reported that novel 2,4-disubstituted thiazole derivatives exhibit superior activity against HepG2, MCF-7, HCT116, and HeLa cell lines, with IC50 values ranging from 3.35 to 18.69 μM. acs.orgresearchgate.net In studies focusing on breast cancer, certain 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-ones were particularly active against the MCF-7 cell line, with one derivative recording an IC50 value of 2.57 µM. mdpi.com
| Derivative Class | Compound Example | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| Oxime-bearing propanoic acid | Compound 22 | A549 (Lung) | 2.47 | mdpi.com |
| Oxime-bearing propanoic acid | Compound 21 | A549 (Lung) | 5.42 | mdpi.com |
| Thiazole-amino acid hybrid | Compound 5ad | A549 (Lung) | 3.68 | nih.gov |
| Thiazole-amino acid hybrid | Compound 5a | HeLa (Cervical) | 6.51 | nih.gov |
| Hydrazinyl-thiazolone | Compound 4c | MCF-7 (Breast) | 2.57 | mdpi.com |
| Pyrazolyl-benzothiazole | Compound 8l | MCF-7 (Breast) | 2.23 | nih.gov |
Induction of Apoptosis and Cell Cycle Modulation (In Vitro)
A primary mechanism behind the cytotoxicity of these thiazole derivatives is their ability to induce programmed cell death, or apoptosis, and to interfere with the normal progression of the cell cycle.
Studies on MCF-7 breast cancer cells demonstrated that a specific hydrazinyl-thiazolone derivative (compound 4c) significantly increased both early and late-stage apoptosis. mdpi.com Treatment with this compound at its IC50 concentration (2.57 µM) led to a 43.9-fold increase in early apoptosis and a 32.8-fold increase in late apoptosis compared to untreated control cells. mdpi.com Furthermore, this compound was shown to induce cell cycle arrest, causing a significant accumulation of cells in the pre-G1 phase, which rose from 2.02% in control cells to 37.36% in treated cells. mdpi.com Another study on different imidazole (B134444) derivatives also showed an increase in late apoptosis in MCF-7 cells from 0.24% to over 28% upon treatment. tandfonline.com Pyrazole-benzothiazole derivatives have likewise been shown to induce apoptosis in a concentration-dependent manner. nih.gov
Perturbation of Key Cellular Pathways (e.g., tubulin polymerization inhibition, mitochondrial membrane potential reduction, reactive oxygen species generation)
The anticancer effects of 4-phenyl-1,3-thiazol-2-amine derivatives are linked to their ability to disrupt critical cellular processes.
Tubulin Polymerization Inhibition: A key mechanism of action for many of these compounds is the inhibition of tubulin polymerization, a process essential for microtubule formation and, consequently, cell division. nih.gov A series of N,4-diaryl-1,3-thiazole-2-amines were specifically designed as tubulin inhibitors. nih.gov The most potent compound from this series, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s), was found to potently inhibit tubulin assembly and disrupt microtubule dynamics in a manner similar to the well-known inhibitor Combretastatin A-4 (CA-4). nih.gov Molecular docking studies suggest these derivatives bind to the colchicine (B1669291) binding site on tubulin. nih.gov Other novel thiazole-acetamide derivatives have also been identified as effective tubulin polymerization inhibitors, with IC50 values for polymerization inhibition as low as 2.00 µM. acs.orgresearchgate.netnih.gov
Reactive Oxygen Species (ROS) Generation: While primarily documented in an antifungal context, some 4-phenyl-1,3-thiazol-2-yl derivatives have been shown to induce significant oxidative stress. One hydrazine (B178648) derivative was found to increase the levels of reactive oxygen species (ROS) in Candida albicans. nih.gov This accumulation of ROS led to considerable DNA damage and was a critical factor in the compound's fungicidal activity. nih.gov This mechanism suggests a potential for similar ROS-mediated cytotoxicity in cancer cells, which often have a compromised antioxidant defense system.
Antimicrobial Activity (In Vitro Studies)
In addition to their anticancer properties, N-methyl-4-phenyl-1,3-thiazol-2-amine and its derivatives have been evaluated for their in vitro activity against a range of pathogenic bacteria and fungi.
Antibacterial Spectrum and Efficacy (e.g., Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Proteus mirabilis, Bacillus subtilis)
Derivatives of the thiazole scaffold have demonstrated broad-spectrum antibacterial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria.
N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives, for example, have shown potent activity. nih.gov One isopropyl-substituted derivative exhibited a particularly low minimum inhibitory concentration (MIC) of 3.9 μg/mL against Staphylococcus aureus. nih.gov Another study on novel thiazole derivatives reported a thiazol-4(5H)-one compound with MIC values of 3.9 μg/mL against S. aureus and 15.6 μg/mL against Escherichia coli. cu.edu.eg Other synthesized 4-methylthiazole (B1212942) derivatives have also been tested against a panel of bacteria including E. coli, P. aeruginosa, B. subtilis, and S. aureus. mersin.edu.tr The efficacy of these compounds often depends on the specific substitutions on the thiazole and phenyl rings, indicating that the structure can be tuned to target different bacterial species. cu.edu.eg
| Derivative Class | Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| Thiazol-4(5H)-one | Staphylococcus aureus | 3.9 | cu.edu.eg |
| Thiazol-4(5H)-one | Escherichia coli | 15.6 | cu.edu.eg |
| Benzenesulfonamide | Staphylococcus aureus | 3.9 | nih.gov |
| Thiadiazole-hydrazide | Escherichia coli | 125 | mdpi.com |
Antifungal Spectrum and Efficacy (e.g., Candida albicans, Aspergillus niger, Aspergillus oryzae)
The 4-phenyl-1,3-thiazole scaffold is also a promising basis for the development of new antifungal agents. A notable example is (4-phenyl-1,3-thiazol-2-yl) hydrazine, which demonstrated high-efficiency and broad-spectrum activity against pathogenic fungi, including species of Candida and Aspergillus. nih.gov The MIC for this compound against various pathogenic fungi was reported to be in the range of 0.0625-4 μg/mL. nih.gov
This derivative not only inhibited fungal growth but also exhibited significant fungicidal activity, killing nearly 99% of C. albicans within 24 hours at a concentration of 0.5 μg/mL. nih.gov Furthermore, it was effective at inhibiting the formation of C. albicans biofilms, which are critical for the virulence of this opportunistic pathogen. nih.gov Other studies have confirmed the potential of phenylthiazole derivatives containing an acylhydrazone moiety against phytopathogenic fungi like Magnaporthe oryzae, with some compounds showing superior activity to commercial fungicides. mdpi.com While specific data for Aspergillus oryzae is limited, the broad activity against the Aspergillus genus suggests potential efficacy. nih.govnih.gov
Antitubercular Activity against Mycobacterium tuberculosis (In Vitro)
The 2-aminothiazole (B372263) scaffold, a core component of this compound, has demonstrated notable antibacterial activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. In vitro studies have been crucial in determining the minimum inhibitory concentration (MIC) required to hinder the growth of this pathogen in liquid culture.
Research into a series of 2-aminothiazole analogs has revealed that modifications at the C-2 and C-4 positions of the thiazole ring significantly influence their antitubercular potency. While the C-2 position can accommodate a variety of lipophilic substitutions, the C-4 position and the thiazole core are more sensitive to structural changes. Notably, some analogs have achieved sub-micromolar MIC values, indicating potent activity against M. tuberculosis growth.
A study on 2,4-disubstituted thiazole derivatives that incorporated a pyrazine (B50134) carboxamide moiety also showed promising results. Several of these synthesized compounds exhibited significant inhibitory activity against the H37Rv strain of Mycobacterium tuberculosis, with MIC values as low as 6.25 µg/ml. researchgate.net
**Table 1: In Vitro Antitubercular Activity of Selected 2-Aminothiazole Derivatives against *Mycobacterium tuberculosis***
| Compound | R Group (at N-position) | MIC (µM) |
|---|---|---|
| 1 | Phenyl | >128 |
| 2 | 4-(trifluoromethyl)phenyl | 35 |
| 3 | Cyclohexyl | >128 |
| 4 | Pyridin-3-yl | 0.43 |
| 5 | Pyridin-4-yl | 2.6 |
| 6 | 2,6-Difluorophenyl | >128 |
| 7 | 4-tert-Butylphenyl | >128 |
Note: Data is adapted from a study on 4-(pyridin-2-yl)thiazol-2-amine derivatives, which are structurally related to this compound. The MIC is the minimum concentration required to inhibit the growth of M. tuberculosis in liquid culture.
Antiparasitic Activity (In Vitro Studies)
The therapeutic utility of the 4-phenyl-1,3-thiazol-2-amine scaffold extends to parasitic diseases, with notable activity observed against Leishmania species.
Antileishmanial Activity Against Promastigote Forms (e.g., Leishmania amazonensis)
In vitro studies have demonstrated the efficacy of 4-phenyl-1,3-thiazol-2-amine derivatives against the promastigote form of Leishmania amazonensis, the causative agent of cutaneous leishmaniasis. A study screening eight such compounds revealed that four exhibited significant anti-promastigote activity. nih.govnih.gov The half-maximal inhibitory concentrations (IC50) for these active compounds were in the micromolar range, indicating their potential as lead compounds for the development of new antileishmanial drugs. nih.govnih.gov
Table 2: In Vitro Antileishmanial Activity of 4-Phenyl-1,3-thiazol-2-amine Derivatives against Leishmania amazonensis Promastigotes
| Compound | R Group (at N-position) | IC50 (µM) |
|---|---|---|
| 1 | H | >142 |
| 2 | 4-Methylphenyl | >142 |
| 3 | 4-Methoxyphenyl | 46.63 |
| 4 | 4-Chlorophenyl | 53.12 |
| 5 | 4-Fluorophenyl | >142 |
| 6 | 4-Nitrophenyl | 20.78 |
| 7 | 3-Nitrophenyl | >142 |
| 8 | 2,4-Dichlorophenyl | >142 |
Note: Data is adapted from a study on N-substituted 4-phenyl-1,3-thiazol-2-amine derivatives. The IC50 is the concentration that inhibits the growth of L. amazonensis promastigotes by 50%. nih.govnih.gov
Identification of Potential Macromolecular Targets (e.g., S-methyl-5-thioadenosine phosphorylase)
To elucidate the mechanism behind the observed antileishmanial activity, molecular modeling and target fishing studies have been employed. These computational approaches have suggested that S-methyl-5-thioadenosine phosphorylase (MTAP) is a potential macromolecular target for 4-phenyl-1,3-thiazol-2-amines. nih.govnih.gov MTAP is a key enzyme in the purine (B94841) salvage pathway of Leishmania, which is essential for the parasite's survival as it cannot synthesize purines de novo. Inhibition of this enzyme would disrupt the parasite's ability to produce necessary genetic material, leading to cell death. This finding provides a promising avenue for further investigation and the design of more potent and selective antileishmanial agents based on this scaffold. nih.govnih.gov
Other Biological Activities at the Molecular/Cellular Level (In Vitro)
Beyond their activity against specific pathogens, 2-aminothiazole derivatives have been investigated for their broader enzyme inhibitory potential.
General Enzyme Inhibition Studies
The 2-aminothiazole nucleus is a versatile pharmacophore that has been incorporated into inhibitors of various enzymes. For instance, derivatives of 4-(indol-3-yl)thiazole-2-amines have been evaluated for their inhibitory activity against bacterial and fungal enzymes. Docking studies have suggested that E. coli MurB, an enzyme involved in peptidoglycan biosynthesis, and CYP51 are potential targets for the antibacterial and antifungal activities of these compounds, respectively. mdpi.com
Furthermore, certain 2-aminothiazole derivatives have demonstrated inhibitory effects on other enzymes, such as lactoperoxidase. researchgate.net A study on benzofuran–thiazolylhydrazone derivatives revealed potent and selective inhibition of monoamine oxidase A (MAO-A), an enzyme involved in neurotransmitter metabolism. acs.org These findings highlight the broad applicability of the 2-aminothiazole scaffold in designing enzyme inhibitors for various therapeutic areas.
Modulation of Inflammatory Pathways (e.g., p38 kinase inhibition)
Derivatives of the 4-phenyl-1,3-thiazol-2-amine scaffold have emerged as a significant area of interest in the study of inflammatory diseases due to their potential to modulate key signaling pathways. A primary target in this context is the p38 mitogen-activated protein (MAP) kinase, an enzyme that plays a crucial role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). The inhibition of p38 MAP kinase is considered a promising therapeutic strategy for managing chronic inflammatory conditions.
A series of 4-phenyl-5-pyridyl-1,3-thiazole analogues have demonstrated potent in vitro inhibitory activity against p38 MAP kinase. These compounds were also effective in reducing the release of TNF-α from human monocytic THP-1 cells stimulated by lipopolysaccharide (LPS), a model for inflammation. Structure-activity relationship (SAR) studies have been conducted to optimize the inhibitory potential and pharmacokinetic profiles of these derivatives.
For instance, the compound N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide, known as TAK-715, exhibited a potent inhibition of p38α kinase with an IC50 value of 7.1 nM. This derivative also effectively inhibited LPS-stimulated TNF-α release in THP-1 cells with an IC50 of 48 nM. The research into these compounds highlights the therapeutic potential of the 4-phenyl-1,3-thiazole core in developing novel anti-inflammatory agents.
Interactive Table: In Vitro p38 Kinase Inhibitory Activity of Selected 4-Phenyl-1,3-Thiazole Derivatives
| Compound | p38α Kinase Inhibition IC50 (nM) | Cell-Based TNF-α Inhibition IC50 (nM) |
| TAK-715 | 7.1 | 48 |
| Compound 7g | Data not specified | Data not specified |
| Compound 10b | Data not specified | Data not specified |
It is important to note that while extensive research has been conducted on derivatives of the 4-phenyl-1,3-thiazol-2-amine scaffold, specific in vitro data on the p38 kinase inhibitory activity of this compound itself is not prominently available in the reviewed literature. The focus has largely been on more complex derivatives to enhance potency and selectivity.
Plant Growth Regulatory Effects (In Vitro/Mechanistic)
As of the current available scientific literature, there is no specific information regarding the in vitro plant growth regulatory effects or the mechanistic pathways of this compound or its closely related derivatives. Research in the area of plant growth regulation has extensively covered other nitrogen-containing heterocyclic compounds, such as triazoles, which are known to influence plant hormonal balance. However, the specific effects of this compound on plant physiology have not been documented.
Structure Activity Relationship Sar Studies of N Methyl 4 Phenyl 1,3 Thiazol 2 Amine Derivatives
Correlating Structural Modifications with Observed In Vitro Biological Potency
The biological potency of derivatives based on the 4-phenyl-1,3-thiazol-2-amine scaffold is highly sensitive to structural modifications at several key positions: the N-atom of the 2-amino group, the 4-phenyl ring, and the thiazole (B1198619) core itself.
Modifications at the 2-Amino Group: Studies on related N,4-diaryl-1,3-thiazole-2-amines as antiproliferative agents have shown that the substitution at the nitrogen of the 2-amino group is a critical determinant of activity. For instance, in a series of tubulin inhibitors, the introduction of a methyl group at the N-position of the 2-aminothiazole (B372263) skeleton led to a decrease in antiproliferative activity compared to the corresponding unsubstituted amine (N-H) analog. nih.gov This suggests that a primary or secondary amine at this position may be favorable for this specific biological target, potentially due to its hydrogen bonding capacity.
Substitutions on the 4-Phenyl Ring: The electronic and steric properties of substituents on the 4-phenyl ring play a pivotal role in modulating biological activity.
Anticancer Activity: For certain thiazole derivatives, the presence of an electron-donating group, such as a methyl group, at the para-position (position 4) of the phenyl ring has been shown to increase cytotoxic activity. mdpi.com Conversely, in a study of morpholine-based thiazoles as bovine carbonic anhydrase-II inhibitors, derivatives with a 4-para-nitrophenyl substitution (an electron-withdrawing group) resulted in a more potent compound series (IC50 range 14–20 μM) than the unsubstituted 4-phenyl derivatives (IC50 range 24–46 μM). nih.gov Analogs with a 4-para-chlorophenyl group exhibited the least inhibitory activity in that study. nih.gov
Anticonvulsant Properties: In other series, the presence of a methoxy phenyl group attached to a pyridine ring, which was part of a larger thiazole-containing structure, was credited with high anticonvulsant properties. mdpi.com
Antimicrobial Activity: SAR studies on antimicrobial thiazoles have also highlighted the importance of substitutions on the phenyl ring at the fourth position of the thiazole core. nih.gov
The following table summarizes the observed effects of various structural modifications on the in vitro biological potency of 4-phenyl-1,3-thiazol-2-amine derivatives from different studies.
| Scaffold Position | Modification | Observed Effect on In Vitro Potency | Biological Target/Assay |
| 2-Amino Group | Introduction of a methyl group (N-CH3 vs N-H) | Reduced antiproliferative activity | Tubulin Polymerization / Cancer Cell Lines |
| 4-Phenyl Ring | para-methyl group (electron-donating) | Increased cytotoxic activity | Hepatocellular Carcinoma Cell Lines |
| 4-Phenyl Ring | para-nitro group (electron-withdrawing) | Increased inhibitory activity | Bovine Carbonic Anhydrase-II |
| 4-Phenyl Ring | para-chloro group | Decreased inhibitory activity | Bovine Carbonic Anhydrase-II |
| Side Chain | Presence of NHCH3 and a phenyl group | Essential for activity | Not specified |
Elucidation of Essential Pharmacophore Features for Targeted Activities
A pharmacophore model outlines the essential steric and electronic features required for a molecule to interact with a specific biological target. For derivatives of 4-phenyl-1,3-thiazol-2-amine, several key pharmacophoric features have been identified for various targeted activities.
For tubulin polymerization inhibitors, common structural features often include two aromatic rings held at an appropriate distance and with a specific dihedral angle. nih.gov In the context of N,4-diaryl-1,3-thiazole-2-amines, the key components of the pharmacophore include:
Aromatic Rings: The presence of multiple aromatic rings is a common feature. For example, in potent antiproliferative compounds, one ring is the 4-phenyl group of the thiazole, and another is attached to the 2-amino group. nih.gov
Amino Linker: The 2-amino group of the thiazole acts as a crucial linker, helping to maintain the spatial configuration between the aromatic systems, which is vital for biological activity. nih.gov
Thiazole Scaffold: The thiazole ring itself is considered an essential requirement for certain cytotoxic activities, acting as a central scaffold to orient the other functional groups correctly for target binding. mdpi.com
SAR analyses have revealed that for some biological activities, the combination of the NHCH3 group and a phenyl group on the side chain are essential pharmacophoric elements. mdpi.com The replacement of a simple methyl group with a larger phenyl ring on the thiazole moiety has also been identified as being essential for activity in some contexts. mdpi.com These findings underscore that the core N-methyl-4-phenyl-1,3-thiazol-2-amine structure contains several features—a central heterocyclic scaffold, a hydrogen bond-capable amino group, and an aromatic ring—that are fundamental to its interaction with biological targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net These models can provide predictive insights for the design of new, more potent analogs.
For a series of morpholine-derived thiazoles with substitutions on the 4-phenyl ring, a Genetic Algorithm-Multilinear Regression (GA-MLR) based QSAR analysis was performed to model their inhibitory activity against bovine carbonic anhydrase-II. nih.gov One of the resulting four-variable QSAR models demonstrated a strong correlation between the structural descriptors and the biological activity. nih.gov
The derived QSAR equation was: pIC₅₀ = -60.0735 + 0.4231 (GATS2c) + 6.4836 (SpMax2_Bhv) + 32.6610 (SpMin6_Bhe) - 1.2490 (VP-6) nih.gov
The statistical quality of this model was high, indicating its predictive power. nih.gov
| Statistical Parameter | Value | Description |
| R² | 0.9238 | Coefficient of determination; indicates how well the model explains the variance in the data. |
| R²adj | 0.9021 | R² adjusted for the number of variables in the model. |
| Q²loo | 0.8534 | Cross-validated R² (Leave-One-Out); a measure of the model's predictive ability. |
| F | 42.4449 | F-test value; indicates the statistical significance of the model. |
Data sourced from a study on morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. nih.gov
Interpretation of Descriptors:
GATS2c (Geary autocorrelation – lag 2 / weighted by charges): This descriptor is positively correlated with biological activity, suggesting that specific charge distributions across the molecule at a topological distance of two bonds are favorable for inhibition. nih.gov
SpMax2_Bhv & SpMin6_Bhe (2D-BCUT descriptors): These descriptors relate to the molecule's topology and electronic properties (atomic charges and polarizabilities). Their positive coefficients indicate that higher values for these properties are beneficial for activity. nih.gov
VP-6 (Verloop Sterimol descriptor): This descriptor relates to the steric properties of the molecule. Its negative coefficient suggests that certain steric constraints may be detrimental to activity. nih.gov
Such QSAR models provide a quantitative framework for understanding SAR, allowing researchers to predict the activity of yet-unsynthesized compounds and prioritize the synthesis of analogs with the highest potential.
Rational Design of Analogs Based on SAR Insights
The culmination of SAR and QSAR studies is the rational design of new analogs with improved potency, selectivity, and pharmacokinetic properties. The insights gained from identifying key pharmacophores and understanding the influence of specific structural modifications allow for a hypothesis-driven approach to drug design, moving beyond trial-and-error synthesis.
Guided Structural Modification:
Targeting Favorable Substitutions: Based on SAR data indicating that para-substitution on the 4-phenyl ring can enhance activity, a rational design strategy would involve synthesizing a series of analogs with diverse electronic and steric groups at this position to optimize target interaction. nih.gov For example, if electron-withdrawing groups are found to be beneficial, new analogs could incorporate substituents like -CN, -CF₃, or -SO₂NH₂.
Optimizing the N-Substitution: While N-methylation was shown to be detrimental for one target, this position remains a key point for modification. nih.gov Rational design might involve introducing other small alkyl groups or functionalized side chains to probe for new interactions within the target's binding site, potentially leading to activity against different targets.
Scaffold Hopping and Hybridization: Another rational design strategy involves combining the essential pharmacophoric features of the this compound scaffold with molecular motifs from other known active molecules. researchgate.net For instance, if a particular substitution pattern on the phenyl ring is known to confer selectivity for a specific enzyme isoform, this pattern can be incorporated into the thiazole scaffold to create a new, potentially more selective inhibitor. This approach was exemplified in the design of thiazolopyrimidinone inhibitors, where predictions based on homology models guided the synthesis of potent and selective analogs. nih.gov
By integrating experimental SAR data with computational QSAR and molecular modeling, researchers can efficiently navigate the chemical space around the this compound core to design novel compounds with precisely tailored biological activities.
Future Research Directions and Academic Translational Perspectives for N Methyl 4 Phenyl 1,3 Thiazol 2 Amine
Exploration of Novel and Sustainable Synthetic Routes for Scalable Production
The advancement of N-methyl-4-phenyl-1,3-thiazol-2-amine from a laboratory-scale compound to a potential therapeutic agent hinges on the development of efficient, sustainable, and scalable synthetic methodologies. Traditional syntheses of 2-aminothiazole (B372263) derivatives often rely on the Hantzsch thiazole (B1198619) synthesis, which can involve harsh reagents and generate significant waste. tandfonline.com Future research should prioritize the exploration of greener synthetic alternatives.
Key areas for investigation include:
Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to accelerate reaction times, improve yields, and reduce energy consumption in the synthesis of various heterocyclic compounds, including 2-aminothiazole derivatives. bepls.com
Ultrasonic Irradiation: Sonochemistry offers another green approach to promote chemical reactions, often leading to shorter reaction times and milder conditions. bepls.com
Green Catalysts and Solvents: The use of reusable catalysts, such as nanochitosan or silica-supported tungstosilisic acid, can minimize waste and improve the economic feasibility of the synthesis. bepls.combohrium.com Similarly, employing environmentally benign solvents like polyethylene (B3416737) glycol (PEG)-water systems or even catalyst-free reactions in water can significantly enhance the sustainability of the production process. bepls.com
One-Pot Multi-Component Reactions: Designing synthetic pathways where multiple reaction steps are carried out in a single vessel without isolating intermediates can improve efficiency and reduce solvent usage and waste generation. bepls.com
Below is a table summarizing various green synthetic approaches that could be adapted for the scalable production of this compound.
| Synthetic Approach | Catalyst/Medium | Advantages | Reference |
| Microwave-Assisted Synthesis | PEG-400 | Rapid, high yields, environmentally friendly. | bepls.com |
| Ultrasonic Irradiation | Silica supported tungstosilisic acid | Efficient, green, reusable catalyst. | bepls.com |
| Aqueous Neem Leaf Extract | Water | Sustainable, cost-effective, simple workup. | tandfonline.com |
| Catalyst-Free Synthesis | PEG-400 | Simple, efficient, good yields. | bepls.com |
Advanced Computational Design and Optimization of this compound Derivatives
Computational chemistry and molecular modeling are indispensable tools for the rational design and optimization of drug candidates. For this compound, these techniques can guide the synthesis of derivatives with enhanced biological activity and improved pharmacokinetic profiles.
Future computational studies should focus on:
Quantitative Structure-Activity Relationship (QSAR) Studies: 3D-QSAR models can be developed to understand the relationship between the chemical structure of this compound derivatives and their biological activity. nih.gov This can help in predicting the activity of novel, unsynthesized analogs.
Molecular Docking Simulations: By identifying potential biological targets, molecular docking can elucidate the binding modes of this compound and its derivatives within the active sites of proteins. researchgate.net This information is crucial for designing modifications that enhance binding affinity and selectivity.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex, helping to validate docking poses and understand the stability of the interactions over time. nih.gov
In Silico ADMET Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of designed derivatives can be predicted using computational tools, allowing for the early identification of compounds with favorable drug-like properties. researchgate.net
The following table presents a hypothetical workflow for the computational design of novel this compound analogs.
| Step | Computational Tool/Method | Objective |
| 1 | 3D-QSAR | Identify key structural features for biological activity. |
| 2 | Molecular Docking | Predict binding modes and affinities to target proteins. |
| 3 | Molecular Dynamics | Assess the stability of ligand-protein interactions. |
| 4 | In Silico ADMET | Predict pharmacokinetic and toxicity profiles. |
Deepening Mechanistic Understanding of Observed In Vitro Biological Activities at the Molecular Level
While the broader class of 2-aminothiazoles is known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, the specific molecular mechanisms of action for this compound are yet to be elucidated. mdpi.comresearchgate.net A deeper understanding of how this compound interacts with biological systems at the molecular level is essential for its development as a therapeutic agent.
Future research in this area should include:
Target Identification and Validation: Utilizing techniques such as target fishing and affinity chromatography-mass spectrometry to identify the specific protein targets of this compound. nih.govnih.gov
Enzyme Inhibition Assays: If a target enzyme is identified, detailed kinetic studies can be performed to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Cell-Based Assays: Investigating the effects of the compound on cellular pathways, such as signal transduction cascades, cell cycle progression, and apoptosis, can provide valuable information about its mechanism of action.
Structural Biology: X-ray crystallography or cryo-electron microscopy studies of the compound in complex with its target protein can provide a detailed atomic-level view of the binding interactions.
A proposed research plan to investigate the molecular mechanism is outlined in the table below.
| Research Phase | Methodology | Expected Outcome |
| Target Identification | Affinity Chromatography, Target Fishing | Identification of potential protein binding partners. |
| Mechanistic Studies | Enzyme Kinetics, Cell-Based Assays | Determination of the mode of action and effects on cellular pathways. |
| Structural Elucidation | X-ray Crystallography | Atomic-level details of the ligand-target interaction. |
Development of High-Throughput Screening Assays for Identification of Potent this compound Analogs
High-throughput screening (HTS) is a powerful tool in drug discovery for rapidly evaluating large libraries of compounds to identify those with desired biological activity. nih.gov The development of robust and reliable HTS assays is crucial for the efficient discovery of potent analogs of this compound.
Future efforts in this domain should focus on:
Assay Miniaturization and Automation: Adapting biochemical or cell-based assays to a high-throughput format (e.g., 384-well or 1536-well plates) to enable the screening of large compound libraries.
Development of Target-Based Assays: Once a specific molecular target is validated, HTS assays can be designed to directly measure the interaction of compounds with that target, such as enzyme inhibition or receptor binding assays. researchgate.net
Phenotypic Screening: In cases where the molecular target is unknown, phenotypic screening assays that measure a desired cellular response (e.g., inhibition of cancer cell proliferation, antimicrobial activity) can be employed to identify active compounds. nih.govacs.org
Fragment-Based Screening: Given that 2-aminothiazoles have been identified as frequent-hitting fragments, a fragment-based approach could be utilized, where smaller chemical fragments are screened for binding to a target, and then elaborated into more potent lead compounds. nih.govacs.org
The following table provides examples of HTS assay formats that could be developed for screening this compound analogs.
| Assay Type | Principle | Application |
| Biochemical Assay | Measures the effect of a compound on a purified protein target (e.g., enzyme). | Target-based screening for inhibitors or activators. |
| Cell-Based Assay | Measures a cellular response to a compound (e.g., cell viability, reporter gene expression). | Phenotypic screening and target validation. |
| High-Content Screening | Uses automated microscopy to analyze multiple cellular parameters simultaneously. | Detailed phenotypic profiling of hit compounds. |
Q & A
Q. What are the standard synthetic routes for N-methyl-4-phenyl-1,3-thiazol-2-amine, and how can reaction conditions be optimized?
The synthesis typically involves cyclization reactions, such as the Hantzsch thiazole synthesis, where precursors like thiourea derivatives react with α-halo ketones. Optimization includes adjusting reaction temperature, solvent polarity (e.g., DMF or ethanol), and base selection (e.g., potassium carbonate) to enhance yield and purity. Multi-step procedures may require intermediates to be purified via column chromatography or recrystallization .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm hydrogen and carbon environments, particularly the methyl group on nitrogen and aromatic protons.
- Infrared Spectroscopy (IR) : Identifies functional groups like C-S (thiazole) and N-H stretches.
- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns.
- Elemental Analysis : Validates empirical formula accuracy.
Combined, these methods ensure structural fidelity and purity .
Q. How does the presence of the N-methyl group influence the compound’s electronic properties compared to non-methylated analogs?
The N-methyl group reduces hydrogen-bonding capacity but enhances lipophilicity, potentially improving membrane permeability. Electronic effects are minimal compared to electron-withdrawing substituents (e.g., nitro groups), which significantly alter reactivity and intermolecular interactions .
Advanced Research Questions
Q. How do substituent variations on the phenyl or thiazole rings influence biological activity in structural analogs?
For example:
- 4-Nitrophenyl substitution (as in ) enhances electronic interactions but may reduce solubility.
- Halogenated phenyl groups (e.g., 4-chlorophenyl in ) increase steric bulk and alter binding affinity.
Activity trends can be mapped via structure-activity relationship (SAR) studies using in vitro assays and computational docking .
Q. What computational strategies are recommended for predicting interaction mechanisms with biological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model binding to enzymes or receptors. Density Functional Theory (DFT) calculations predict electronic properties and reactive sites. Validating predictions with experimental data (e.g., IC50 values) is critical .
Q. How can crystallographic data for derivatives be refined using SHELX programs, and what challenges arise?
SHELXL is widely used for small-molecule refinement. Challenges include resolving disordered substituents (e.g., methyl or phenyl groups) and handling twinned crystals. High-resolution data (≤1.0 Å) improves accuracy, while hydrogen atom placement may require constraints .
Q. How should researchers address discrepancies in reported biological activities of structurally similar thiazol-2-amine compounds?
Contradictions may arise from assay variability (e.g., cell lines, incubation times) or purity differences. Solutions include:
- Replicating experiments under standardized conditions.
- Validating compound identity via orthogonal techniques (e.g., HPLC-NMR).
- Performing meta-analyses to identify confounding factors .
Q. What strategies optimize multi-step syntheses of derivatives for high-throughput screening?
- Use microwave-assisted synthesis to reduce reaction times.
- Employ flow chemistry for scalability.
- Implement automated purification systems (e.g., flash chromatography) to streamline workflows .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
